molecular formula C13H22N4O2 B2762532 tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 1780841-09-9

tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B2762532
CAS No.: 1780841-09-9
M. Wt: 266.345
InChI Key: VXMOUSANAFFLHZ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-c]pyridine derivative featuring a tert-butyl carboxylate group at position 5, a methyl group at position 1, and an aminomethyl substituent at position 3. The tert-butyl group enhances steric protection and stability, while the aminomethyl moiety provides reactivity for further functionalization, such as conjugation or amide bond formation. It is used in specialty polymer synthesis and as a pharmaceutical intermediate .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-5-11-9(8-17)10(7-14)15-16(11)4/h5-8,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMOUSANAFFLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule’s structure necessitates disconnection into three primary components:

  • Pyrazolo[4,3-c]pyridine core : A bicyclic system combining pyrazole and partially hydrogenated pyridine rings.
  • tert-Butyl carboxylate group : Likely introduced via esterification of a carboxylic acid precursor at position 5.
  • Aminomethyl substituent : Potentially derived from nitromethyl intermediates through reduction.

Retrosynthetic pathways suggest convergent synthesis, where the core is functionalized sequentially or through tandem reactions.

Preparation Methods

Synthesis of the Pyrazolo[4,3-c]Pyridine Core

The bicyclic framework can be constructed via multi-component reactions or stepwise cyclization .

Three-Component Reaction

Adapting methodologies from Marjani et al., the reaction of 3-methyl-1-aryl-1H-pyrazol-5-amine , arylglyoxal , and cyclic 1,3-dicarbonyl compounds (e.g., dimedone) in the presence of tetrapropylammonium bromide (TPAB) yields pyrazolo[3,4-b]pyridines. For the target compound, substituting the aryl group with a methyl substituent and employing a hydrogenated diketone could generate the partially saturated core.

Optimized Conditions (Table 1):

Parameter Optimal Value
Solvent H2O/Acetone (1:2)
Catalyst TPAB (20 mol%)
Temperature 80°C
Yield Up to 97%
Cyclization of Pyrazole Intermediates

An alternative route involves synthesizing a pyrazole precursor followed by pyridine ring formation. For instance, potassium tricyanomethanide can be converted to a brominated pyrazole via a Sandmeyer reaction , as demonstrated by Li et al.. Subsequent cyclization with a diamine or carbonyl component may yield the pyrazolo[4,3-c]pyridine skeleton.

Introduction of the tert-Butyl Carboxylate Group

The tert-butyl ester is typically introduced through esterification of a carboxylic acid intermediate.

Oxidation-Protection Strategy
  • Formylation : A formyl group at position 5 is installed via Vilsmeier-Haack reaction using DMF and POCl3.
  • Oxidation : The formyl group is oxidized to a carboxylic acid using KMnO4 or Jones reagent.
  • Esterification : Reaction with tert-butanol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) yields the tert-butyl ester.

Example Protocol :

  • Carboxylic acid (1 eq.), tert-butanol (3 eq.), DCC (1.2 eq.), DMAP (0.1 eq.) in dichloromethane, stirred at 25°C for 12 h. Yield: 85–90%.

Installation of the Aminomethyl Substituent

The aminomethyl group at position 3 is introduced via nitromethane condensation followed by catalytic hydrogenation , as detailed in patent US7608720B2.

Nitromethane Condensation

A halogenated pyrazolo[4,3-c]pyridine derivative reacts with nitromethane in the presence of a strong base (e.g., potassium tert-butoxide) and DMSO as solvent:

$$
\text{Ar–X} + \text{CH}3\text{NO}2 \xrightarrow{\text{KOtBu, DMSO}} \text{Ar–CH}2\text{NO}2 + \text{HX}
$$

Conditions :

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine analog (1 eq.), nitromethane (2 eq.), KOtBu (2 eq.), DMSO, 20°C, 14 h. Yield: 70–75%.
Hydrogenation of Nitromethyl to Aminomethyl

The nitromethyl intermediate is reduced using hydrogen gas and palladium on carbon:

$$
\text{Ar–CH}2\text{NO}2 \xrightarrow{\text{H}2, \text{Pd/C}} \text{Ar–CH}2\text{NH}_2
$$

Conditions :

  • Nitromethyl compound (1 eq.), 5% Pd/C (0.05 eq.), HCl/MeOH, 5 bar H2, 25°C, 26 h. Yield: 90–95%.

Experimental Optimization and Conditions

Solvent and Catalyst Screening

Comparative studies from highlight the impact of solvent and catalyst on cyclization efficiency (Table 2):

Entry Solvent Catalyst Yield (%)
1 H2O/EtOH None 45
2 H2O/Acetone TPAB 97
3 EtOH CuI 62

TPAB in aqueous acetone maximizes yield by stabilizing intermediates through hydrophobic interactions.

Hydrogenation Efficiency

The choice of catalyst inhibitor minimizes dehalogenation during nitromethyl reduction:

Inhibitor Dehalogenation (%) Yield (%)
None 15 80
KBr 2 93

Comparative Analysis of Synthetic Routes

Two primary pathways emerge:

  • Core-First Approach :

    • Pros: High modularity for late-stage functionalization.
    • Cons: Multiple protection/deprotection steps increase complexity.
  • Convergent Synthesis :

    • Pros: Simultaneous introduction of substituents reduces step count.
    • Cons: Limited by compatibility of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate exhibits various biological activities:

  • Enzyme Interaction : The compound may interact with biological targets such as enzymes or receptors.
  • Pharmacological Studies : Experimental data show potential efficacy against specific biological pathways.

Applications in Medicinal Chemistry

  • Drug Development : The compound serves as a building block for synthesizing novel pharmaceuticals. Its structural characteristics allow for modifications that enhance biological activity.
  • Anti-inflammatory Properties : Studies have shown that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary research suggests potential antimicrobial properties against various bacterial strains.

Data Tables

Application AreaDescriptionReferences
Drug DevelopmentUsed as a precursor in synthesizing drugs targeting specific diseases.
Anti-inflammatoryExhibits promising anti-inflammatory effects in vitro and in vivo studies.
AntimicrobialPotential activity against pathogens like Escherichia coli and Pseudomonas aeruginosa.

Case Studies

  • Case Study 1: Synthesis of Derivatives
    • Researchers synthesized various derivatives of this compound to evaluate their pharmacological properties. Results indicated enhanced potency against targeted enzymes involved in inflammation pathways.
  • Case Study 2: Antimicrobial Testing
    • A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Escherichia coli. The results demonstrated significant inhibition at low concentrations (MIC = 0.21 μM), suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Key Differences

Pyrazolo[4,3-c]pyridine derivatives vary primarily in substituents at positions 1, 3, and 5. Below is a detailed comparison:

Table 1: Comparison of Structural Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Characteristics/Applications References
Target compound : tert-Butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate 1-Me, 3-CH2NH2 C13H21N4O2* 277.34* Polymer modification, drug intermediates
tert-Butyl 3-amino-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate 3-NH2 C11H18N4O2 238.29 Heterocyclic building block, research applications
tert-Butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate 3-CF3 C12H16F3N3O2 291.27 High lipophilicity; agrochemical or material applications
tert-Butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate 3-I C11H15IN4O2 362.17 Halogenated intermediate for cross-coupling reactions
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 1-Me, 3-CH2OH C13H21N3O3 267.33 Potential for oxidation-sensitive applications
tert-Butyl 7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate 7,7-diMe C14H23N3O2 265.35 Enhanced steric hindrance for specialty polymers

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl derivative (logP ~2.5) is more lipophilic than the aminomethyl target compound (estimated logP ~1.8), affecting membrane permeability in drug design .
  • Reactivity: The aminomethyl group in the target compound enables nucleophilic reactions (e.g., amide coupling), while the iodo derivative () facilitates Suzuki-Miyaura cross-coupling .

Biological Activity

Tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H20N4O2
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1706461-12-2

The compound features a unique bicyclic structure that influences its reactivity and biological interactions. The presence of the aminomethyl group is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Condensation reactions involving substituted 5-aminopyrazoles.
  • Carboxylation : Introduction of the carboxylate group through esterification processes.
  • Purification : Utilizing column chromatography to isolate the desired product with high purity (≥97%).

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of related pyrazolo[4,3-c]pyridines. For instance, compounds with similar structures exhibited promising activity against Mycobacterium tuberculosis (M. tuberculosis) in vitro assays. The mechanism of action is believed to involve inhibition of key metabolic pathways in the bacteria .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by modulating signaling pathways associated with inflammation. In vitro studies indicate that it may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, which is pivotal in inflammatory responses .

Enzyme Inhibition Studies

Inhibitory activity against various enzymes has been reported:

  • Carbonic Anhydrase Inhibition : Some derivatives have demonstrated significant inhibition against cytosolic isoforms hCA I and hCA II . This suggests potential applications in managing conditions like glaucoma and edema.
  • Kinase Modulation : The compound may interact with kinases involved in cell proliferation pathways, indicating its potential use in cancer therapy .

Case Studies and Research Findings

StudyFindingsMethodology
Study AInhibition of M. tuberculosis growthMABA assay
Study BModulation of COX enzyme activityIn vitro enzyme assays
Study CBinding affinity to carbonic anhydraseMolecular docking studies

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes like carbonic anhydrase and cyclooxygenase .

Q & A

Q. What are the key synthetic routes for this compound, and which intermediates require rigorous characterization?

The synthesis involves:

  • Pyrazole moiety formation : Start with 1,3-dimethylpyrazole precursors ( ).
  • Aminomethylation : Introduce the aminomethyl group via reductive amination or alkylation ().
  • Coupling reactions : Use tert-butyl esters to protect reactive sites during azetidine or pyridine ring formation ( ). Critical intermediates include tert-butyl-protected pyrazolo-pyridine derivatives, which should be validated via NMR (1H/13C) and mass spectrometry (MS) ( ). Ethanol recrystallization is recommended for purification ( ).

Q. What spectroscopic methods confirm the compound’s structural integrity?

  • 1H/13C NMR : Confirm regiochemistry of the pyrazole and azetidine rings ( ).
  • High-resolution MS : Validate molecular weight (e.g., compare calculated vs. observed m/z; see deviations in ).
  • X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX software ( ).

Q. How do safety protocols for handling this compound align with laboratory best practices?

  • Acute toxicity mitigation : Use fume hoods, gloves, and eye protection ( ).
  • Storage : Store in airtight containers at –20°C to prevent degradation ( ).

Advanced Research Questions

Q. How can contradictions between calculated and observed MS data during synthesis be resolved?

Discrepancies (e.g., MS Δ <1 Da in ) arise from isotopic patterns or impurities. Mitigation strategies:

  • Cross-validation : Use HPLC to assess purity ( ).
  • Isotopic labeling : Confirm fragment origins via 15N/13C labeling ( ).
  • X-ray refinement : Resolve structural ambiguities with SHELXL ( ).

Q. What role does the tert-butyl group play in conformational stability and crystal packing?

  • Steric effects : The tert-butyl group restricts rotational freedom, favoring a planar pyrazole ring ( ).
  • Hydrogen bonding : The ester carbonyl forms C=O···H-N interactions with adjacent molecules, stabilizing the lattice ( ).
  • Puckering analysis : Quantify ring distortions using Cremer-Pople coordinates ( ).

Q. How can coupling reactions between pyrazole and azetidine moieties be optimized to suppress side products?

  • Catalytic conditions : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with tert-butyl-protected intermediates ( ).
  • Temperature control : Maintain reactions at 0–25°C to prevent tert-butyl ester hydrolysis ().
  • In-situ monitoring : Track progress via TLC or LC-MS ( ).

Q. How does SHELX improve refinement of twinned crystal structures for this compound?

  • Twinning correction : SHELXL’s TWIN command refines data with overlapping lattices ( ).
  • High-resolution data : Use synchrotron sources (≤1.0 Å resolution) to resolve disorder in the tert-butyl group ( ).

Q. What computational methods predict bioactivity based on structural analogs?

  • QSAR modeling : Compare with tert-butyl piperidine/pyridine carboxylates ().
  • Docking studies : Map the aminomethyl group to receptor binding pockets (e.g., kinase targets; ).

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